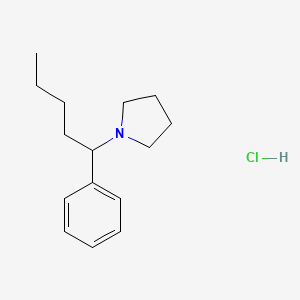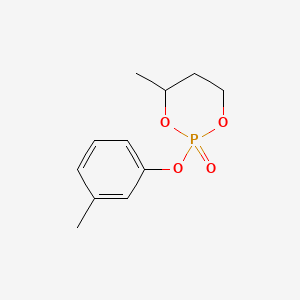
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide is a chemical compound with the molecular formula C11H15O4P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a dioxaphosphorinane ring
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide typically involves the reaction of phosphorus trichloride with an alcohol or phenol derivative, followed by oxidation. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Reaction with Alcohol or Phenol: Phosphorus trichloride reacts with an alcohol or phenol derivative to form an intermediate.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 4-methyl-2-(m-tolyloxy)-, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 4-methyl-2-(p-tolyloxy)-, 2-oxide: Similar structure but with a different substituent on the aromatic ring.
1,3,2-Dioxaphosphorinane, 4-methyl-2-(o-tolyloxy)-, 2-oxide: Another similar compound with a different position of the substituent on the aromatic ring.
The uniqueness of this compound lies in its specific substituent arrangement, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
73972-77-7 |
|---|---|
Molekularformel |
C11H15O4P |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
4-methyl-2-(3-methylphenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H15O4P/c1-9-4-3-5-11(8-9)15-16(12)13-7-6-10(2)14-16/h3-5,8,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
LSBMBRVHZCTEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOP(=O)(O1)OC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


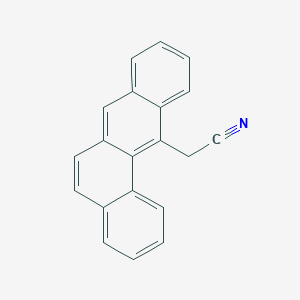
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

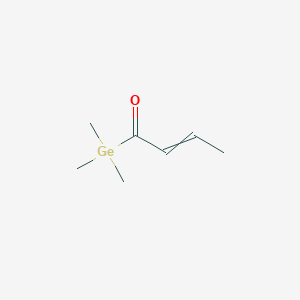
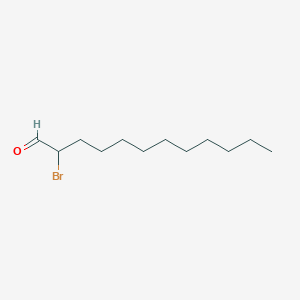
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
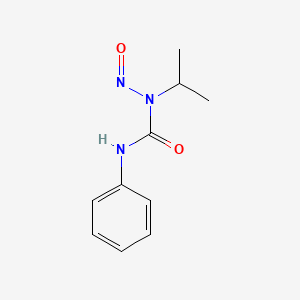
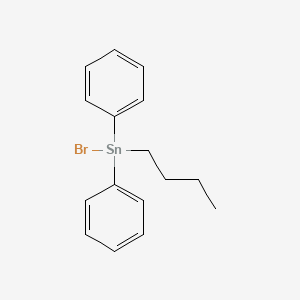

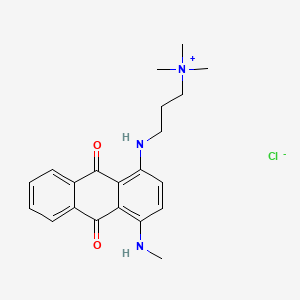
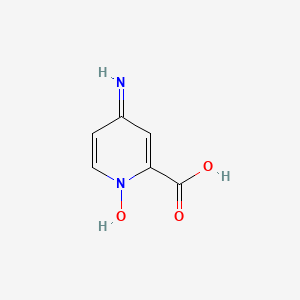

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
